2-Bromo-4-fluorobenzyl Alcohol
Overview
Description
2-Bromo-4-fluorobenzyl Alcohol is an organic compound with the chemical formula C7H6BrFO and a molecular weight of 205.02 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively. This compound is used in various chemical syntheses and has applications in pharmaceutical and organic chemistry.
Scientific Research Applications
2-Bromo-4-fluorobenzyl Alcohol has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Safety and Hazards
Mechanism of Action
Target of Action
Benzyl alcohols are generally known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions and the biological context .
Mode of Action
Benzyl alcohols can undergo various reactions, including oxidation and reduction, and can act as electrophiles in nucleophilic substitution reactions . The bromine and fluorine substitutions may influence the reactivity of the molecule and its interactions with biological targets .
Biochemical Pathways
Benzyl alcohols can participate in various biochemical processes, including metabolic pathways involving oxidation and reduction .
Pharmacokinetics
The molecule’s relatively small size and the presence of a polar hydroxyl group may influence its absorption and distribution .
Result of Action
Benzyl alcohols can have various effects at the molecular and cellular levels, depending on their specific substitutions and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluorobenzyl Alcohol . For instance, the compound should be stored in a cool, dark, and well-ventilated place to maintain its stability . Furthermore, the compound’s reactivity and efficacy may be influenced by factors such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-fluorobenzyl alcohol plays a significant role in biochemical reactions, particularly those involving the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . The compound interacts with enzymes such as cytochrome P450 (CYP) enzymes, which are involved in its metabolism
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and gene expression. The compound can cause changes in cellular metabolism, potentially leading to alterations in metabolic flux and metabolite levels . These effects are important for understanding the compound’s impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and cellular function. Understanding these mechanisms is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can have both short-term and long-term effects on cells, depending on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These pathways are responsible for the compound’s metabolism and elimination from the body. The interactions with enzymes and cofactors can influence the compound’s metabolic flux and metabolite levels, which are important for understanding its biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles These factors can influence the compound’s activity and function within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluorobenzyl Alcohol can be synthesized through several methods. One common method involves the reduction of 2-bromo-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction is typically carried out at room temperature and yields the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the reduction of 2-bromo-4-fluorobenzaldehyde can be performed using catalytic hydrogenation, where hydrogen gas (H2) is used in the presence of a catalyst such as palladium on carbon (Pd/C). This method allows for the production of larger quantities of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluorobenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 2-bromo-4-fluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 2-bromo-4-fluorobenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Boronic acids, palladium catalysts
Major Products Formed
Oxidation: 2-Bromo-4-fluorobenzaldehyde
Reduction: 2-Bromo-4-fluorobenzylamine
Substitution: Various substituted benzyl alcohol derivatives
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzyl Alcohol: Similar in structure but with the positions of bromine and fluorine atoms reversed.
2-Bromo-5-fluorobenzyl Alcohol: Another isomer with the fluorine atom at the 5 position instead of the 4 position.
2-Chloro-4-fluorobenzyl Alcohol: Similar structure with chlorine instead of bromine.
Uniqueness
2-Bromo-4-fluorobenzyl Alcohol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure allows for selective reactions and applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAMLBPEVCLQEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378395 | |
Record name | 2-Bromo-4-fluorobenzyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229027-89-8 | |
Record name | 2-Bromo-4-fluorobenzyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-4-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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